Kadsutherin
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Overview
Description
Kadsutherin is a lignan compound isolated from the stems of the plant Kadsura interior, which is indigenous to Southern China, particularly Yunnan. This compound is part of a group of lignans that have shown various bioactivities, including anti-platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Kadsutherin involves the extraction and isolation from the stems of Kadsura interior. The process typically includes several chromatographic techniques to purify the compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to confirm the molecular structure of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Kadsutherin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying lignan structures and reactions.
Biology: Investigated for its anti-platelet aggregation properties, which could have implications in cardiovascular health.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
Kadsutherin exerts its effects primarily through the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. This mechanism involves the interaction with specific molecular targets on the platelet surface, preventing the aggregation process. The exact molecular pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Taiwankadsurins: These are C19 homolignans isolated from Kadsura philippinensis, showing similar bioactivities.
Kadsuphilins: These are C18 lignans also isolated from Kadsura philippinensis, with comparable structures and activities.
Uniqueness
Kadsutherin is unique due to its specific molecular structure and its potent anti-platelet aggregation activity. Among the isolated lignans, this compound F has shown the strongest activity, making it a compound of interest for further research .
Properties
Molecular Formula |
C27H32O7 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(9R,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O7/c1-8-14(2)27(28)34-26-22-18(12-20-24(26)33-13-32-20)10-16(4)15(3)9-17-11-19(29-5)23(30-6)25(31-7)21(17)22/h8,11-12,15-16H,9-10,13H2,1-7H3/b14-8-/t15-,16+/m1/s1 |
InChI Key |
GEOIXWVVEFBXEI-NBWJXOEWSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@@H]([C@@H](CC4=CC(=C(C(=C42)OC)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(CC4=CC(=C(C(=C42)OC)OC)OC)C)C |
Origin of Product |
United States |
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